molecular formula C16H16ClNO2 B4235933 3-chloro-N-(3-isopropoxyphenyl)benzamide

3-chloro-N-(3-isopropoxyphenyl)benzamide

Cat. No.: B4235933
M. Wt: 289.75 g/mol
InChI Key: WJVYZZNVZOAZSW-UHFFFAOYSA-N
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Description

3-Chloro-N-(3-isopropoxyphenyl)benzamide is a benzamide derivative featuring a 3-chlorobenzoic acid moiety linked via an amide bond to a 3-isopropoxyaniline group. The compound’s unique isopropoxy substituent introduces steric bulk and altered electronic effects compared to simpler substituents (e.g., chloro, nitro) seen in related benzamides, which may influence its reactivity, crystallinity, and biological activity .

Properties

IUPAC Name

3-chloro-N-(3-propan-2-yloxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-11(2)20-15-8-4-7-14(10-15)18-16(19)12-5-3-6-13(17)9-12/h3-11H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVYZZNVZOAZSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry

  • Dihedral Angles and Planarity :

    • In 3-chloro-N-(3-chlorophenyl)benzamide (), the dihedral angle between the benzoyl and aniline rings is 7.3–9.1°, indicating near-planarity. The syn/anti conformations of the amide group relative to substituents (e.g., chloro groups) influence this geometry .
    • The isopropoxy group in the target compound is bulkier than chloro or nitro groups, likely increasing steric hindrance and reducing planarity. This could affect intermolecular interactions, such as π-π stacking, and alter crystal packing .
  • Hydrogen Bonding and Crystal Packing: Analogs like 3-chloro-N-(2-nitrophenyl)benzamide () form C–H∙∙∙O hydrogen bonds, creating chains along the crystallographic b-axis.

Physicochemical Properties

  • Solubility and Stability :
    • Chloro and nitro substituents enhance hydrophobicity, reducing aqueous solubility. The isopropoxy group’s ether linkage may improve solubility in polar aprotic solvents (e.g., DMSO) compared to purely aromatic derivatives .
    • Stability under reflux conditions (e.g., in thionyl chloride) is expected to mirror chloro analogs, though the isopropoxy group’s susceptibility to acid-catalyzed hydrolysis requires evaluation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-chloro-N-(3-isopropoxyphenyl)benzamide
Reactant of Route 2
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3-chloro-N-(3-isopropoxyphenyl)benzamide

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